1,1'-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene)
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Overview
Description
1,1’-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene) is an organic compound characterized by the presence of a nonane chain linked to two 4-fluorobenzene groups through ether linkages
Preparation Methods
The synthesis of 1,1’-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene) typically involves the reaction of 4-fluorophenol with 1,9-dibromononane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by the 4-fluorophenoxy groups. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
1,1’-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The fluorine atoms in the benzene rings can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
1,1’-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene) involves its interaction with specific molecular targets. The ether linkages and fluorobenzene groups allow the compound to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,1’-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene) can be compared with other similar compounds such as:
1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,4-difluorobenzene): Similar structure but with additional fluorine atoms, which may alter its reactivity and interactions.
1,1’-[Nonane-1,9-diylbis(oxy)]bis(pentafluorobenzene): Contains more fluorine atoms, leading to different chemical and physical properties.
1,1’-[Nonane-1,9-diylbis(oxy)]bis(4-chlorobenzene):
Properties
CAS No. |
922718-34-1 |
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Molecular Formula |
C21H26F2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-fluoro-4-[9-(4-fluorophenoxy)nonoxy]benzene |
InChI |
InChI=1S/C21H26F2O2/c22-18-8-12-20(13-9-18)24-16-6-4-2-1-3-5-7-17-25-21-14-10-19(23)11-15-21/h8-15H,1-7,16-17H2 |
InChI Key |
YXBQCLLKDVYHLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCCCCOC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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